NO2-SPP-sulfo-Me

描述

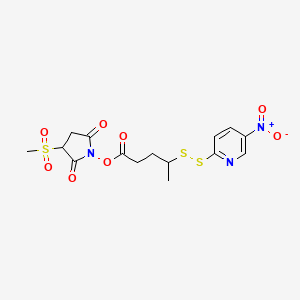

The exact mass of the compound 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is 463.01777803 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O8S3/c1-9(27-28-12-5-4-10(8-16-12)18(22)23)3-6-14(20)26-17-13(19)7-11(15(17)21)29(2,24)25/h4-5,8-9,11H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJALSNSJKAIFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)C)SSC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901127513 | |

| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890409-87-7 | |

| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890409-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to NO2-SPP-sulfo-Me: A Cleavable Linker for Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of NO2-SPP-sulfo-Me, a specialized linker molecule designed for the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted therapeutics.

Core Structure and Chemical Properties

This compound, chemically named 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid , is a cleavable bifunctional linker utilized in the synthesis of ADCs.[1] Its structure is characterized by three key functional domains:

-

An N-hydroxysuccinimide (NHS) ester group, which provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues on the surface of monoclonal antibodies.

-

A disulfide bond adjacent to a nitropyridine moiety, which serves as the cleavable element of the linker. This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space.

-

A sulfonic acid group , which enhances the hydrophilicity of the linker, potentially improving the solubility and pharmacokinetic properties of the resulting ADC.

-

A gem-dimethyl group on the pentanoyl backbone. This methylation provides steric hindrance around the disulfide bond, a critical feature for enhancing the plasma stability of the ADC by protecting the disulfide from premature reduction.[2][3]

The presence of these distinct functional units allows for the stable linkage of a cytotoxic payload to an antibody and its subsequent controlled release within target cells.

Chemical Structure:

The core structure of the non-methylated parent compound, NO2-SPP-sulfo, is identified by the CAS Number 663598-66-1. The "-Me" suffix in this compound signifies the addition of a methyl group on the pentanoyl chain, creating a quaternary carbon. This strategic methylation is a key modification to improve the in-vivo stability of the linker.[4]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its parent compound, NO2-SPP-sulfo.

| Property | This compound | NO2-SPP-sulfo | Reference |

| Chemical Name | 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | [1] |

| CAS Number | Not explicitly found | 663598-66-1 | |

| Molecular Formula | C15H17N3O9S3 | C14H15N3O9S3 | [1] |

| Molecular Weight | 479.51 g/mol | 465.5 g/mol | [1] |

| Purity | >95% | >96% | [1] |

Mechanism of Action in Antibody-Drug Conjugates

This compound functions as a critical component in the mechanism of action of an ADC, ensuring that the cytotoxic payload is delivered specifically to the target cancer cells. The following diagram illustrates this process.

This process relies on the differential reductive potential between the extracellular and intracellular environments. The disulfide bond in the linker remains stable in the oxidizing environment of the bloodstream. Upon internalization into the target cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the active cytotoxic payload.[4][]

Experimental Protocols

The following is a representative protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using this compound. This protocol is based on general methods for ADC synthesis and should be optimized for specific antibodies and payloads.

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound linker

-

Thiol-containing cytotoxic payload

-

Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)

-

Quenching reagent (e.g., Tris or lysine solution)

-

Purification system (e.g., size-exclusion chromatography)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure

-

Antibody Preparation:

-

If necessary, buffer exchange the mAb into the desired reaction buffer.

-

Adjust the concentration of the mAb to a suitable level (e.g., 5-10 mg/mL).

-

-

Linker-Payload Conjugation (if payload is not pre-linked):

-

This protocol assumes a two-step conjugation. First, the linker is attached to the antibody, then the payload is attached to the linker.

-

-

Antibody-Linker Conjugation:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 10-20 mM).

-

Add a molar excess of the dissolved linker to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.

-

-

Conjugation of Payload to Antibody-Linker Intermediate:

-

Dissolve the thiol-containing cytotoxic payload in anhydrous DMF or DMSO.

-

Add the payload solution to the antibody-linker reaction mixture. The disulfide exchange reaction will occur between the thiol on the payload and the nitropyridyl disulfide of the linker.

-

Incubate the reaction for an additional 2-4 hours at room temperature.

-

-

Quenching the Reaction:

-

Add a quenching reagent to the reaction mixture to stop the conjugation process by reacting with any unreacted NHS esters.

-

Incubate for 30 minutes.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated linker, payload, and quenching reagent using size-exclusion chromatography or another suitable purification method.

-

Elute with a formulation buffer suitable for the stability of the ADC.

-

-

Characterization of the ADC:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy).

-

Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the level of aggregation by size-exclusion chromatography.

-

Evaluate the in vitro cytotoxicity of the purified ADC on target cell lines.

-

The following diagram outlines this experimental workflow.

Conclusion

This compound is a sophisticated, cleavable ADC linker designed to offer a balance of in-vivo stability and efficient intracellular payload release. The strategic inclusion of a sterically hindering methyl group and a solubilizing sulfonic acid moiety addresses key challenges in the development of effective and well-tolerated antibody-drug conjugates. The protocols and mechanisms outlined in this guide provide a foundational understanding for the application of this linker in the design and synthesis of next-generation targeted cancer therapies. Further optimization of conjugation conditions and in-depth characterization are essential for the successful clinical translation of ADCs developed with this technology.

References

- 1. 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid - Creative Biolabs [creative-biolabs.com]

- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

In-depth Technical Guide: The Chemical Properties of NO2-SPP-sulfo-Me Linker

A comprehensive exploration of the synthesis, reactivity, and applications of a novel heterobifunctional crosslinker for advanced bioconjugation and therapeutic development.

Introduction

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), relies on the critical role of chemical linkers that connect a targeting moiety to a payload. The NO2-SPP-sulfo-Me linker is a sophisticated, heterobifunctional crosslinker designed for precise and stable conjugation of biomolecules. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and its application in biological systems. The linker features a nitroaryl group for targeted release, a succinimidyl ester for amine conjugation, a sulfonate group for enhanced aqueous solubility, and a methyl group for steric influence.

Chemical Properties

The unique combination of functional groups in the this compound linker imparts a specific set of chemical properties that are advantageous for bioconjugation and controlled drug release.

Structure and Functional Groups

The core structure of the this compound linker consists of four key components:

-

Nitroaryl Group (NO2): This aromatic ring substituted with a nitro group serves as a cleavable unit under specific reductive conditions. The electron-withdrawing nature of the nitro group makes the aryl system susceptible to reduction, which can trigger a self-immolative cascade for payload release.

-

Succinimidyl Ester (SPP - Succinimidyl Propionate): This functional group is a highly efficient amine-reactive moiety. It readily reacts with primary and secondary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.

-

Sulfonate Group (sulfo): The presence of a sulfonate group (-SO3-) significantly increases the hydrophilicity of the linker. This is a crucial feature for improving the aqueous solubility and reducing aggregation of the resulting bioconjugate, which are common challenges in drug development.

-

Methyl Group (Me): A methyl group is incorporated into the linker backbone, likely to provide steric hindrance that can influence the reactivity of adjacent functional groups and the conformation of the linker, potentially protecting it from enzymatic degradation.

Quantitative Data

| Property | Value | Measurement Conditions |

| Molecular Weight | Data not available in search results | |

| Aqueous Solubility | High | Due to the presence of the sulfonate group |

| Optimal pH for Amine Reaction | 7.2 - 8.5 | For efficient succinimidyl ester reactivity |

| Reduction Potential of Nitro Group | Data not available in search results | Dependent on the specific nitroaryl structure |

| Extinction Coefficient | Data not available in search results |

Experimental Protocols

The following protocols provide a general framework for the use of the this compound linker in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound Linker to an Antibody

Objective: To covalently attach the this compound linker to lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Linker Preparation: Dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: a. Add a 5-10 molar excess of the dissolved linker to the mAb solution with gentle stirring. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.

-

Purification: a. Remove the unreacted linker and solvent by passing the reaction mixture through a pre-equilibrated desalting column. b. Collect the protein-containing fractions.

-

Characterization: a. Determine the linker-to-antibody ratio (LAR) using UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).

Protocol 2: Payload Attachment to the Linker-Modified Antibody

This protocol assumes the payload has a compatible reactive group for attachment to the linker, which would depend on the other end of the "SPP" linker component not involved in the initial antibody conjugation. For this hypothetical guide, we will assume a thiol-reactive maleimide (B117702) group on the linker.

Objective: To attach a thiol-containing payload to the maleimide group of the linker-modified antibody.

Materials:

-

Linker-modified antibody

-

Thiol-containing payload

-

Reaction buffer: PBS with 1 mM EDTA, pH 7.0

-

Reducing agent (e.g., TCEP) if the payload has a disulfide bond

Procedure:

-

Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent. If the payload has a disulfide bond, pre-treat it with a reducing agent like TCEP to expose the free thiol.

-

Conjugation Reaction: a. Add a 2-5 molar excess of the payload to the linker-modified antibody solution. b. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight in the dark.

-

Purification: Purify the resulting antibody-drug conjugate using a desalting column or tangential flow filtration (TFF) to remove unreacted payload.

-

Characterization: Analyze the final ADC for drug-to-antibody ratio (DAR), purity, aggregation, and binding affinity.

Signaling Pathways and Workflows

The this compound linker is designed to release its payload in a controlled manner, often in response to the reductive environment found inside target cells.

Reductive Release Mechanism

The release of the payload is triggered by the reduction of the nitro group. This is a key feature for creating ADCs that are stable in circulation but release their cytotoxic payload upon internalization into tumor cells, which often have a higher concentration of reducing agents like glutathione.

Caption: Reductive release of a payload from an ADC utilizing a nitroaryl-containing linker.

Experimental Workflow for ADC Development

The development of an ADC using the this compound linker follows a structured workflow from initial conjugation to final characterization.

Caption: A typical workflow for the development and characterization of an ADC.

Conclusion

The this compound linker represents a significant advancement in the field of bioconjugation. Its unique combination of a cleavable nitroaryl group, an efficient amine-reactive succinimidyl ester, a solubilizing sulfonate group, and a sterically influencing methyl group provides researchers and drug developers with a powerful tool for creating next-generation targeted therapeutics. The detailed protocols and workflows presented in this guide offer a starting point for the successful implementation of this versatile linker in a variety of research and development settings. As with any sophisticated chemical tool, careful optimization and thorough characterization are paramount to achieving desired outcomes.

An In-Depth Technical Guide to the Synthesis of NO2-SPP-sulfo-Me

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway and mechanism for the chemical compound NO2-SPP-sulfo-Me. The information presented is curated for an audience with a strong background in organic chemistry and is intended to support research and development in areas such as bioconjugation, drug delivery, and molecular probes.

Chemical Structure of this compound

The chemical structure of this compound, as determined from its SMILES string O=S(C(C1)C(N(OC(CCC(SSC2=NC=C(--INVALID-LINK--=O)C=C2)C)=O)C1=O)=O)(O)=O, reveals a multi-functional molecule comprising four key moieties:

-

A 3-nitro-2-pyridyldithio group, which can react with free thiols.

-

A propionate linker.

-

A sulfo-N-hydroxysuccinimide (sulfo-NHS) ester , an amine-reactive group that enhances water solubility.

-

A methyl group , likely part of an acetyl cap or other structural feature.

Due to the lack of a universally recognized common name, for the purpose of this guide, we will refer to the core intermediate as 3-(3-nitro-2-pyridyldithio)propionic acid .

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a convergent strategy, involving the preparation of two key intermediates followed by their final coupling. The proposed pathway is as follows:

-

Synthesis of 3-(3-nitro-2-pyridyldithio)propionic acid (Intermediate A): This intermediate is formed by the reaction of 3-nitro-2-pyridinesulfenyl chloride with 3-mercaptopropionic acid.

-

Synthesis of Sodium 2,5-dioxo-1-((2-sulfonatooxy)ethyl)pyrrolidin-3-yl)methanesulfonate (sulfo-N-hydroxysuccinimide) (Intermediate B): This water-soluble activating agent is prepared from maleic anhydride (B1165640).

-

Final Coupling: The carboxylic acid of Intermediate A is activated by Intermediate B using a carbodiimide (B86325) coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product, this compound.

Below is a DOT language script that diagrams this proposed synthetic pathway.

Caption: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound, compiled from analogous reactions found in the literature. Please note that yields may vary depending on specific reaction conditions and scale.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a. Synthesis of 3-Nitro-2-pyridinethiol | 2-Chloro-3-nitropyridine (B167233) | Sodium hydrosulfide (B80085) (NaSH) | Ethanol (B145695) | Reflux | 2 | ~80-90 |

| 1b. Synthesis of 3-Nitro-2-pyridinesulfenyl chloride | 3-Nitro-2-pyridinethiol | Chlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | Dichloromethane (B109758) | 0 to RT | 1 | >90 |

| 1c. Synthesis of 3-(3-nitro-2-pyridyldithio)propionic acid | 3-Nitro-2-pyridinesulfenyl chloride, 3-Mercaptopropionic acid | Triethylamine (B128534) (Et₃N) | Dichloromethane | 0 to RT | 2 | ~70-80 |

| 2. Synthesis of sulfo-N-hydroxysuccinimide | Sulfosuccinic anhydride | Hydroxylamine | Acetic acid | 80 | 2 | ~60-70 |

| 3. Final Coupling | 3-(3-nitro-2-pyridyldithio)propionic acid, sulfo-N-hydroxysuccinimide | EDC | DMF or DMSO | Room Temperature | 4-12 | ~50-70 |

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for each major step in the synthesis of this compound.

Step 1a: Synthesis of 3-Nitro-2-pyridinethiol

-

To a solution of 2-chloro-3-nitropyridine (1 equivalent) in ethanol, add a solution of sodium hydrosulfide (1.1 equivalents) in ethanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitro-2-pyridinethiol.

Step 1b: Synthesis of 3-Nitro-2-pyridinesulfenyl chloride

-

Dissolve 3-nitro-2-pyridinethiol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble chlorine gas through the solution or add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent under reduced pressure to obtain 3-nitro-2-pyridinesulfenyl chloride, which is often used immediately in the next step without further purification.

Step 1c: Synthesis of 3-(3-nitro-2-pyridyldithio)propionic acid (Intermediate A)

-

Dissolve 3-mercaptopropionic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of 3-nitro-2-pyridinesulfenyl chloride (1 equivalent) in dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-(3-nitro-2-pyridyldithio)propionic acid.

Step 2: Synthesis of sulfo-N-hydroxysuccinimide (Intermediate B)

-

Heat a mixture of sulfosuccinic anhydride (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in glacial acetic acid at 80 °C for 2 hours.

-

Monitor the formation of the product by TLC.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the white solid, wash with a small amount of cold acetic acid and then with diethyl ether.

-

Dry the solid under vacuum to yield sulfo-N-hydroxysuccinimide.

Step 3: Final Coupling to Yield this compound

-

Dissolve 3-(3-nitro-2-pyridyldithio)propionic acid (1 equivalent) and sulfo-N-hydroxysuccinimide (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the final product, this compound.

Reaction Mechanism

The key coupling reaction in the synthesis of this compound is the EDC-mediated formation of the sulfo-NHS ester. The mechanism is as follows:

-

The carboxylic acid of Intermediate A reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

This intermediate is susceptible to nucleophilic attack by the hydroxyl group of sulfo-N-hydroxysuccinimide (Intermediate B).

-

The attack results in the formation of the desired sulfo-NHS ester (this compound) and the release of a soluble urea (B33335) byproduct.

The following DOT language script illustrates this mechanism.

Caption: Mechanism of EDC/sulfo-NHS mediated esterification.

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis of this compound. The described methodologies are based on well-established and reliable chemical transformations. Researchers and drug development professionals can utilize this information as a foundation for the laboratory synthesis of this and structurally related molecules for a variety of applications in the life sciences. It is recommended that all experimental work be conducted with appropriate safety precautions and that reaction conditions be optimized for the specific laboratory setting and scale of synthesis.

The Nitro Group's Crucial Role in SPP Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a cornerstone of modern drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). Among the diverse array of linker technologies, disulfide-based linkers have garnered significant attention for their susceptibility to the reducing environment within target cells. The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker and its derivatives, such as the nitro-containing NO2-SPP, are pivotal examples of this class. This technical guide provides a comprehensive exploration of the role of the nitro group in modulating the cleavage and stability of SPP linkers, offering valuable insights for the rational design of next-generation drug conjugates.

The SPP Linker: A Disulfide-Based Cleavable Moiety

The fundamental principle behind disulfide linkers lies in the significant concentration gradient of reducing agents, primarily glutathione (B108866) (GSH), between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[1][2] SPP linkers incorporate a pyridyldithio group, which can react with thiol groups on a payload, and an N-hydroxysuccinimide (NHS) ester for conjugation to amine groups on a targeting moiety, such as an antibody. Upon internalization into a target cell, the disulfide bond is readily cleaved by intracellular GSH, liberating the therapeutic payload.

The Introduction of the Nitro Group: NO2-SPP

The NO2-SPP linker is a derivative of the SPP linker, with the key modification being the introduction of a nitro group on the pyridine (B92270) ring, resulting in the chemical structure N-succinimidyl 4-(5-nitro-2-pyridyldithio)pentanoate.[1] This seemingly subtle alteration has a profound impact on the linker's chemical properties and, consequently, its performance in drug delivery applications.

The Role of the Nitro Group: An Electron-Withdrawing Powerhouse

The primary role of the nitro group in the NO2-SPP linker is to act as a potent electron-withdrawing group (EWG). This electronic influence significantly modulates the reactivity of the disulfide bond.

Enhancing Electrophilicity and Reactivity

The electron-withdrawing nature of the nitro group makes the disulfide bond in NO2-SPP a better electrophile compared to the unsubstituted SPP linker.[3] This increased electrophilicity renders the disulfide bond more susceptible to nucleophilic attack by thiols, such as the cysteine residues on proteins or the abundant intracellular glutathione.[3] This heightened reactivity can lead to a more rapid and efficient cleavage of the linker within the target cell, ensuring a swift release of the cytotoxic payload.

Modulating Cleavage Kinetics

Quantitative Data and Experimental Protocols

A comprehensive understanding of linker performance necessitates robust quantitative data and well-defined experimental protocols.

Data Presentation

While specific head-to-head comparative data for SPP and NO2-SPP is limited in publicly accessible literature, the following table outlines the key parameters that should be evaluated to characterize and compare disulfide-based linkers.

| Parameter | Description | Desired Outcome for Effective ADC |

| Plasma Stability (Half-life) | The stability of the linker in plasma, typically measured by monitoring the drug-to-antibody ratio (DAR) over time. | High stability (long half-life) to minimize premature drug release. |

| Intracellular Cleavage Rate (k_cleavage) | The rate of disulfide bond cleavage in the presence of a reducing agent like glutathione. | Rapid cleavage to ensure efficient payload release inside the target cell. |

| Bystander Effect | The ability of the released, membrane-permeable payload to kill neighboring antigen-negative tumor cells. | Dependent on the specific therapeutic strategy; often desirable for heterogeneous tumors. |

| In Vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of cancer cells by 50%. | High potency (low IC50 value) against target cells. |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of SPP and NO2-SPP linkers.

-

Synthesis of 5-nitro-2-pyridinethiol: This can be achieved through various methods, potentially starting from 2-chloro-5-nitropyridine.

-

Formation of the dipyridyl disulfide: Oxidation of 5-nitro-2-pyridinethiol would yield the corresponding disulfide.

-

Synthesis of the pentanoate side chain: This would involve creating the 4-mercaptopentanoic acid moiety.

-

Disulfide exchange reaction: Reaction of the dipyridyl disulfide with the mercaptopentanoic acid to form the pyridyldithio pentanoate.

-

Activation of the carboxylic acid: Conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester to facilitate conjugation to antibodies.

Note: This is a generalized scheme and would require optimization and detailed characterization at each step.

Objective: To determine the stability of the ADC linker in plasma.

Methodology:

-

Incubate the ADC at a specific concentration (e.g., 10 µM) in human or mouse plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

-

Quench the reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide (NEM).

-

Analyze the samples by a suitable method, such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS), to determine the average drug-to-antibody ratio (DAR).

-

Plot the DAR over time to determine the half-life of the linker in plasma.[4][5]

Objective: To quantify the rate of intracellular linker cleavage.

Methodology:

-

Prepare a solution of the ADC in a physiologically relevant buffer (e.g., PBS, pH 7.4).

-

Initiate the cleavage reaction by adding a solution of reduced glutathione (GSH) to a final concentration that mimics intracellular levels (e.g., 1-10 mM).[1]

-

Incubate the reaction mixture at 37°C.

-

At various time points, take aliquots and quench the reaction (e.g., by acidification or addition of a thiol-scavenging agent).

-

Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload and remaining intact ADC.[6][7]

-

Calculate the rate of cleavage from the time-course data.

Signaling Pathways and Workflows

The mechanism of action for an ADC with a cleavable SPP or NO2-SPP linker follows a well-defined pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of three methods for in vivo quantification of glutathione in tissues of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Sulfo-Methyl Group in Cleavable Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), has revolutionized the landscape of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the intricate design of their constituent parts: the monoclonal antibody, the potent cytotoxic payload, and the linker that tethers them. Among the innovations in linker technology, the incorporation of a sulfo-methyl group has emerged as a key strategy to overcome significant challenges in ADC development. This technical guide delves into the core functions of the sulfo-methyl group in cleavable linkers, providing a comprehensive overview of its impact on physicochemical properties, stability, and biological activity.

Core Function: Enhancing Hydrophilicity and its Downstream Benefits

The primary and most impactful function of the sulfo-methyl group (-SO3CH3) is to impart hydrophilicity to the linker-payload complex.[1][2] Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to several challenges during manufacturing and in vivo application. The introduction of the negatively charged sulfonate group counteracts this hydrophobicity, leading to a cascade of beneficial effects.[1][2][3]

One of the most significant advantages is the reduction of ADC aggregation .[2][4] Hydrophobic interactions between ADC molecules can cause them to clump together, leading to manufacturing losses, altered pharmacokinetic profiles, and potential immunogenicity. By increasing the water solubility of the linker-payload, the sulfo-methyl group mitigates this aggregation risk.[2]

Furthermore, enhanced hydrophilicity can lead to improved pharmacokinetic properties .[1] While specific data is context-dependent, the general principle is that more soluble ADCs may exhibit more favorable distribution and clearance profiles, potentially reducing off-target toxicity.[5][6] The increased polarity can also be crucial in overcoming multidrug resistance, a common challenge in cancer therapy.[3]

The workflow for assessing the impact of such modifications on ADC stability is a critical aspect of development.

Workflow for assessing ADC stability in vitro.[7]

The Sulfo-SPDB Linker: A Case Study in Enhanced Stability and Controlled Cleavage

A prominent example of a cleavable linker featuring a sulfo-methyl modification is sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate with a sulfonate group).[][] SPDB linkers belong to the class of disulfide-containing linkers, which are designed to be cleaved in the reducing environment of the cell, particularly the cytoplasm, where the concentration of glutathione (B108866) is high.[][10]

The "sulfo-" modification in sulfo-SPDB confers the aforementioned hydrophilicity benefits. This is particularly important for maytansinoid payloads like DM4, which are highly potent but also hydrophobic.[][11] The sulfo-SPDB linker helps to maintain the stability of the ADC in circulation, minimizing premature release of the cytotoxic payload that could lead to systemic toxicity.[5][]

The general mechanism of action for an ADC with a cleavable linker like sulfo-SPDB is a multi-step process that culminates in the targeted destruction of cancer cells.

General signaling pathway of an ADC with a cleavable linker.[][12]

Quantitative Data on Linker Stability

The stability of the linker is a critical parameter that dictates the therapeutic window of an ADC. Premature cleavage in systemic circulation leads to off-target toxicity, while inefficient cleavage at the tumor site reduces efficacy. The inclusion of a sulfo-methyl group can influence this stability.

| Linker Type | Condition | Stability Metric (Half-life, t1/2) | Reference |

| Val-Cit-PABC | Mouse Plasma | Susceptible to cleavage by carboxylesterase 1c (Ces1c) | [7] |

| Val-Cit-PABC | Human Plasma | Generally stable | [7][12] |

| Arylsulfate Linkers | Human and Mouse Plasma | Stable | [13][14] |

| Disulfide Linkers (general) | PBS with 0.5 mM dithiothreitol | Unsubstituted: < 10 min; Substituted: > 45 min | [15] |

| Hydrazone Linkers | pH 7.4 | Stable | [15][] |

| Hydrazone Linkers | pH 4.5 - 5.0 | Labile, with tunable release rates | [15][] |

Note: Direct quantitative comparisons of sulfo-methylated vs. non-sulfonated versions of the same linker are not always readily available in the public domain and are often proprietary data.

The logical relationship between the sulfo-methyl group and its functional impact can be visualized as a cause-and-effect chain.

Logical relationship of the sulfo-methyl group's function.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ADCs with sulfo-methylated linkers. Below are outlines for key experiments.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Preparation: Incubate the ADC (e.g., at 1 mg/mL) in human and/or rodent plasma at 37°C. Include a buffer control to assess inherent stability.[7]

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[7]

-

Sample Processing:

-

For intact ADC analysis: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A or G magnetic beads).[7]

-

For free payload analysis: Precipitate proteins from the plasma sample using an organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the small-molecule payload.[17]

-

-

Analysis:

-

Intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A stable ADC will show a minimal decrease in DAR over time.[7]

-

Free Payload: Quantify the released payload in the supernatant using LC-MS/MS.[17]

-

-

Data Interpretation: Calculate the half-life of the ADC in plasma based on the rate of DAR decrease or the rate of appearance of the free payload.

Lysosomal Stability and Payload Release Assay

Objective: To assess the cleavage of the linker and release of the payload in a simulated lysosomal environment.

Methodology:

-

Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions, which contain a mixture of relevant enzymes, at 37°C. The buffer should be optimized to maintain metabolic activity.[7][18]

-

Time Points: Collect samples at various time points over a period of up to 24 hours to monitor the kinetics of payload release.[18]

-

Sample Processing: Inactivate the enzymes at each time point, for example, by heating at 95°C for 5 minutes. Remove precipitated proteins via solvent crash.[18]

-

Analysis: Use LC-MS to quantify the amount of released payload and remaining intact ADC linker-payload at each time point.[18]

-

Data Interpretation: Determine the rate and extent of payload release in a lysosomal environment.

Synthesis of a Sulfo-Methylated Linker (Conceptual Outline)

The synthesis of a linker like sulfo-SPDB is a multi-step process. A generalized approach would involve:

-

Synthesis of the core linker structure: This typically involves standard organic chemistry reactions to assemble the backbone of the linker.

-

Introduction of the sulfonate group: This can be achieved through sulfonation of an appropriate precursor molecule.

-

Activation for conjugation: The linker is then functionalized with reactive groups to enable conjugation to both the antibody and the payload. For example, an N-hydroxysuccinimide (NHS) ester can be introduced for reaction with primary amines on the antibody, and a pyridyldithio group for reaction with a thiol-containing payload.[19][20]

Conclusion

The incorporation of a sulfo-methyl group into cleavable linkers represents a significant advancement in ADC technology. By enhancing the hydrophilicity of the linker-payload complex, this modification addresses key challenges such as aggregation and suboptimal pharmacokinetics. Linkers like sulfo-SPDB have demonstrated the practical benefits of this approach, contributing to the development of more stable, effective, and safer ADCs. As the field of bioconjugation continues to evolve, the strategic use of functional groups like the sulfo-methyl moiety will remain a cornerstone of rational drug design, enabling the creation of next-generation targeted therapeutics with improved clinical outcomes.

References

- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repligen.com [repligen.com]

- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 10. njbio.com [njbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 15. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. nbinno.com [nbinno.com]

An In-depth Technical Guide to the NO2-SPP-sulfo-Me Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the NO2-SPP-sulfo-Me linker, a cleavable linker technology utilized in the development of antibody-drug conjugates (ADCs). This document will delve into its proposed mechanism of action, present representative quantitative data from related linker technologies, outline relevant experimental protocols, and provide visualizations of key processes.

Introduction to ADC Linker Technology

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component of an ADC, connecting the antibody and the payload and influencing the ADC's stability, pharmacokinetics, and efficacy. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.

The this compound linker is a sophisticated, cleavable linker designed to offer multiple mechanisms of payload release, thereby enhancing tumor selectivity and potency. While the precise structure is proprietary, based on its nomenclature and related compounds, it is understood to be a disulfide-based linker containing a nitroaromatic moiety and a sulfonated group.

Proposed Structure and Components of this compound

The name "this compound" suggests a multi-component linker with distinct functional units:

-

SPP (Succinimidyl 4-(2-pyridyldithio)pentanoate) derivative: This forms the core of the linker, featuring a disulfide bond. Disulfide bonds are susceptible to cleavage in the reducing environment of the cell.

-

NO2 (Nitro group): This is likely part of a nitroaromatic group. Such moieties can be reduced by nitroreductase enzymes that are overexpressed in the hypoxic environment of solid tumors.

-

Sulfo-Me (Sulfonyl-methyl or sulfonated methyl group): The "sulfo" group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic profile of the ADC, as well as reduce aggregation. The "Me" likely refers to a methyl group associated with the sulfo group.

Mechanism of Action

The this compound linker likely employs a dual-release mechanism, enhancing the specificity of payload delivery to tumor cells.

Glutathione-Mediated Disulfide Cleavage

The primary mechanism of cleavage for SPP-based linkers is the reduction of the disulfide bond. The concentration of glutathione (B108866) (GSH) is significantly higher inside cells (millimolar range) compared to the bloodstream (micromolar range).[] This differential allows for the selective cleavage of the disulfide bond and release of the payload once the ADC has been internalized by the cancer cell. The presence of methyl groups near the disulfide bond can increase its stability in circulation.[]

Hypoxia-Activated Nitroreductase-Mediated Cleavage

The nitroaromatic component of the linker introduces a second layer of tumor-specific cleavage. Many solid tumors have hypoxic (low oxygen) regions. In these regions, the expression of nitroreductase enzymes is upregulated.[2] These enzymes can reduce the nitro group, initiating a cascade of reactions that leads to the cleavage of the linker and release of the payload.[2] This mechanism allows for payload release in the tumor microenvironment, even before the ADC is internalized, potentially leading to a "bystander effect" where neighboring tumor cells are also killed.

The following diagram illustrates the proposed dual-cleavage mechanism of action for an ADC utilizing the this compound linker.

Quantitative Data

Quantitative data for ADCs is crucial for evaluating their potency, stability, and therapeutic index. As specific data for the this compound linker is not publicly available, the following tables summarize representative data for ADCs utilizing related disulfide and hypoxia-activated linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Disulfide Linkers

| ADC Target | Linker-Payload | Cell Line | IC50 (ng/mL) | Reference |

| HER2 | sulfo-SPDB-DM4 | SK-BR-3 | 0.1 - 1.0 | Based on similar maytansinoid ADCs |

| HER2 | sulfo-SPDB-DM4 | BT-474 | 0.1 - 1.0 | Based on similar maytansinoid ADCs |

| Folate Receptor α | IMGN853 (mirvetuximab soravtansine) | Caov-3 | 0.03 - 0.3 | Based on public data for IMGN853 |

Table 2: Plasma Stability of ADCs with Different Linker Chemistries

| Linker Type | Representative Linker | Payload Release in Plasma (24h) | Reference |

| Disulfide | SPP | < 5% | General knowledge from ADC literature |

| Hindered Disulfide | SPDB | < 2% | General knowledge from ADC literature |

| Peptide | Val-Cit | < 1% | General knowledge from ADC literature |

| Hypoxia-activated | Nitroimidazole-based | Low | From studies on hypoxia-activated pro-prodrugs[2] |

Experimental Protocols

The development and evaluation of an ADC with the this compound linker would involve several key experimental procedures.

Synthesis of the Linker-Payload Conjugate

-

Synthesis of the this compound linker: This would involve multi-step organic synthesis to assemble the three core components.

-

Activation of the linker: The linker would be activated, for example, with an N-hydroxysuccinimide (NHS) ester to make it reactive towards amine groups on the antibody.

-

Conjugation to the payload: The activated linker is reacted with the cytotoxic payload to form the linker-payload derivative.

ADC Conjugation and Characterization

-

Antibody preparation: The monoclonal antibody is prepared in a suitable buffer. If conjugation is to cysteine residues, interchain disulfides may be partially reduced using a reducing agent like TCEP.

-

Conjugation reaction: The linker-payload is added to the prepared antibody solution and incubated to allow for covalent bond formation.

-

Purification: The resulting ADC is purified to remove unconjugated linker-payload and antibody using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

The following diagram illustrates a general experimental workflow for ADC conjugation and characterization.

In Vitro Evaluation

-

Binding affinity: The binding of the ADC to its target antigen on cancer cells is assessed using techniques like flow cytometry or surface plasmon resonance (SPR).

-

Cytotoxicity assays: The potency of the ADC is determined by treating cancer cell lines with serial dilutions of the ADC and measuring cell viability after a set period (e.g., 72-96 hours) using assays such as MTT or CellTiter-Glo®.

-

Hypoxia-dependent cytotoxicity: To confirm the activity of the nitroaromatic component, cytotoxicity assays are performed under both normoxic (21% O2) and hypoxic (<1% O2) conditions. A significant increase in potency under hypoxic conditions would indicate successful activation by nitroreductases.

In Vivo Evaluation

-

Pharmacokinetics: The ADC is administered to animal models (e.g., mice or rats) to determine its pharmacokinetic profile, including half-life and clearance.

-

Efficacy studies: The anti-tumor activity of the ADC is evaluated in tumor-bearing animal models (e.g., xenograft or patient-derived xenograft models). Tumor growth inhibition is monitored over time.

-

Toxicity studies: The safety profile of the ADC is assessed in animal models to determine the maximum tolerated dose (MTD) and to identify any potential off-target toxicities.

Conclusion

The this compound linker represents an advanced ADC linker technology that likely combines the established intracellular cleavage by glutathione with a tumor-specific, hypoxia-activated release mechanism. This dual-release strategy has the potential to improve the therapeutic index of ADCs by enhancing payload delivery to the tumor while minimizing off-target toxicity. The inclusion of a hydrophilic sulfo group further addresses challenges related to ADC aggregation and pharmacokinetics. Further research and development of ADCs incorporating such sophisticated linkers will continue to advance the field of targeted cancer therapy.

References

An In-depth Technical Guide to Disulfide-Based Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of disulfide-based cleavable linkers, a critical component in the design of advanced drug delivery systems and bioconjugates. We will delve into the core chemistry, mechanisms of cleavage, and factors influencing their stability and efficacy. This document also provides detailed experimental protocols for their synthesis, conjugation, and cleavage analysis, alongside visual representations of key pathways and workflows to facilitate a deeper understanding.

Core Chemistry and Principle of Disulfide Linkers

Disulfide linkers are a class of chemically cleavable linkers that incorporate a disulfide bond (–S–S–) as the reactive moiety.[1] Their application in drug delivery is predicated on the significant redox potential difference between the extracellular and intracellular environments.[1]

The extracellular space, including the bloodstream, is a relatively oxidizing environment with low concentrations of reducing agents like glutathione (B108866) (GSH), typically in the micromolar range (~5 µmol/L).[1] In this environment, the disulfide bond remains largely stable, ensuring the integrity of the bioconjugate and minimizing premature release of the payload.[1][2]

Conversely, the intracellular environment is highly reducing, with glutathione concentrations being 100 to 1000 times higher (1-10 mmol/L) than outside the cell.[1][] This high concentration of GSH facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the conjugated payload within the target cell.[1] This targeted release mechanism is a key advantage of disulfide linkers, as it can enhance the therapeutic index of a drug by maximizing its effect at the site of action while minimizing systemic toxicity.[1][]

Mechanism of Disulfide Bond Cleavage

The cleavage of a disulfide linker is primarily mediated by glutathione (GSH) in the intracellular environment. The process is a thiol-disulfide exchange reaction, which can be summarized in the following steps:

-

Nucleophilic Attack: A glutathione molecule, in its thiolate form (GS-), acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the linker.

-

Formation of a Mixed Disulfide: This attack results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload molecule with a free thiol group.

-

Reduction of the Mixed Disulfide: A second glutathione molecule then attacks the mixed disulfide, releasing the linker-glutathione adduct and forming oxidized glutathione (GSSG).

This process is illustrated in the diagram below:

References

A Deep Dive into Glutathione-Sensitive Linkers: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research and core principles of glutathione-sensitive linkers, pivotal tools in the targeted delivery of therapeutic agents. We will delve into their mechanism of action, quantitative performance data, and the experimental protocols necessary for their evaluation, providing a comprehensive resource for researchers in the field of drug development.

Introduction: The Role of Glutathione-Sensitive Linkers in Targeted Therapy

The efficacy of many potent therapeutic agents is often hampered by a lack of specificity, leading to off-target effects and a narrow therapeutic window. Glutathione-sensitive linkers are a class of chemically cleavable linkers designed to address this challenge by enabling the selective release of a drug payload within the target cells.[1][2] This strategy capitalizes on the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment and the intracellular cytoplasm.[3] The intracellular GSH concentration (1–10 mM) is substantially higher than in the extracellular plasma (approximately 2–20 µM).[4][5] This differential provides a specific trigger for the cleavage of the linker and the subsequent release of the therapeutic agent precisely at the site of action.[]

Disulfide bonds are the most common motif used in glutathione-sensitive linkers.[7] These linkers remain relatively stable in the bloodstream but are readily cleaved by the high intracellular concentration of glutathione, a tripeptide with a free thiol group that acts as a potent reducing agent.[8][9] This targeted release mechanism is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), which combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[2]

Mechanism of Action: The Disulfide Exchange Reaction

The core of glutathione-sensitive linker technology lies in the thiol-disulfide exchange reaction. Once an ADC featuring a disulfide linker is internalized by a target cell, the high concentration of intracellular glutathione facilitates the reduction of the disulfide bond within the linker. This cleavage liberates the active drug from the antibody, allowing it to exert its therapeutic effect. The stability of the disulfide bond in circulation can be modulated by introducing steric hindrance around the disulfide bond, for example, by adding methyl groups adjacent to the disulfide linkage.[8][10] This modification can prevent premature reduction in the bloodstream, thereby enhancing the safety and efficacy of the ADC.[10]

Quantitative Performance Data of Glutathione-Sensitive Linkers

The performance of a glutathione-sensitive linker is critically dependent on its stability in circulation and its efficiency of cleavage within the target cell. The following tables summarize key quantitative data for different types of cleavable linkers, including glutathione-sensitive disulfide linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |

| Glutathione-Sensitive | Disulfide | Variable | Stability is tunable by introducing steric hindrance around the disulfide bond.[11] |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[11] |

| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[11][12] |

| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Shows greater stability and in vivo efficacy compared to some peptide linkers.[11] |

| Sulfatase-Cleavable | Arylsulfate | High (> 7 days in mouse plasma) | Demonstrates high plasma stability and potent in vitro cytotoxicity.[11] |

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 15.1 | Highly potent in vitro.[11] |

| Protease-Sensitive | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | Comparable in vitro activity to Val-Cit.[11] |

| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[11] |

| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC.[11] |

| Glutathione-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[11] |

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of glutathione-sensitive linkers.

Synthesis of a Heterobifunctional Disulfide Linker (SPDP)

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a commonly used short-chain crosslinker for amine-to-sulfhydryl conjugation.[13]

Materials:

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

-

Protein #1 (containing primary amines, e.g., an antibody)

-

Protein #2 (containing a free sulfhydryl group) or a thiol-containing payload

-

100 mM Sodium Phosphate (B84403) Buffer, pH 7.2-8.0, with 1 mM EDTA

-

Desalting column (e.g., Sephadex® G-25)

Procedure:

-

Prepare SPDP Solution: Dissolve SPDP in DMSO or DMF to a final concentration of 25 mM.[14]

-

Prepare Protein #1: Dissolve the protein containing primary amines at a concentration of 1-5 mg/mL in the sodium phosphate buffer.[14]

-

Reaction: Add 20 µL of the 25 mM SPDP solution to 1 mL of the protein solution.[14]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[14]

-

Purification: Remove unreacted SPDP from the modified protein using a desalting column equilibrated with the reaction buffer.[14]

-

Conjugation: Add the thiol-containing protein or payload to the desalted, SPDP-activated protein.

-

Final Incubation: Allow the conjugation reaction to proceed for 8 to 16 hours at room temperature.[14]

In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC in plasma over time.[15]

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human or mouse plasma

-

Phosphate-Buffered Saline (PBS)

-

Protein A or Protein G affinity chromatography resin

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma sample.

-

Quenching: Immediately quench the reaction by diluting the sample in cold PBS.[16]

-

Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[16]

-

Washing: Wash the captured ADC to remove plasma proteins.[16]

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.[16]

-

Data Analysis: Plot the percentage of intact ADC over time to determine the plasma half-life.

Glutathione-Mediated Cleavage Assay

This assay evaluates the rate of drug release from an ADC in the presence of glutathione.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Glutathione (GSH)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare solutions of the ADC in PBS with and without a physiological concentration of glutathione (e.g., 5 mM).

-

Incubation: Incubate the solutions at 37°C.

-

Time Points: At various time points, take aliquots of the reaction mixtures.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.[16]

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[16]

Intracellular Glutathione Measurement Assay

Several commercial kits are available to measure intracellular GSH levels, which is crucial for understanding the cleavage potential within target cells. These assays are often based on fluorescent dyes that react with thiols.[1][17][18]

General Principle:

-

Cell Culture: Culture the target cells to the desired density.

-

Dye Loading: Incubate the cells with a proprietary non-fluorescent dye that becomes fluorescent upon reacting with thiols, including GSH.[1][18]

-

Analysis: The fluorescence intensity, which correlates with the intracellular GSH concentration, can be measured using a flow cytometer or a fluorescence microplate reader.[1][19]

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Caption: Intracellular trafficking and activation of an ADC with a glutathione-sensitive linker.

References

- 1. Cell Meter™ Intracellular GSH Assay Kit *Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Improving Receptor-Mediated Intracellular Access and Accumulation of Antibody Therapeutics—The Tale of HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 16. benchchem.com [benchchem.com]

- 17. GSH-Glo™ Glutathione Assay [worldwide.promega.com]

- 18. Intracellular glutathione (GSH) Detection Assay Kit (ab112132) | Abcam [abcam.com]

- 19. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]

The Discovery and Development of SPP Linkers for Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioconjugation has revolutionized modern medicine, enabling the targeted delivery of potent therapeutic agents to specific cells or tissues. At the heart of this technology lies the linker, a critical component that connects a biomolecule, such as an antibody, to a payload, like a cytotoxic drug. The choice of linker profoundly influences the stability, efficacy, and safety of the resulting bioconjugate. Among the diverse array of linkers developed, the short-chain pegylated phosphine (B1218219) (SPP) linker, a type of cleavable disulfide linker, has garnered significant attention for its unique properties. This technical guide provides an in-depth exploration of the discovery, development, and application of SPP linkers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Introduction to SPP Linkers

The SPP linker, chemically known as N-succinimidyl 4-(2-pyridylthio)pentanoate, is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester at one end and a pyridyl disulfide group at the other.[1][2][3] The NHS ester allows for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of antibodies, while the pyridyl disulfide moiety enables a disulfide exchange reaction with a thiol-containing payload. The "short-chain pegylated" aspect refers to the incorporation of a small polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.

The key feature of the SPP linker is its cleavable disulfide bond. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, which has a significantly higher concentration of glutathione (B108866).[][5][][7] This differential stability allows for the selective release of the payload at the target site, minimizing off-target toxicity.

Physicochemical and Performance Data of SPP Linkers

The performance of an SPP linker is characterized by several key parameters, including its reaction kinetics, the stability of the resulting conjugate, and the drug-to-antibody ratio (DAR). The following tables summarize the available quantitative data for SPP linkers.

| Property | Value | Reference(s) |

| Chemical Name | N-succinimidyl 4-(2-pyridylthio)pentanoate | [3] |

| CAS Number | 341498-08-6 | [3] |

| Molecular Weight | 340.4 g/mol | |

| Purity | >95% (commercially available) | [2] |

| Cleavage Mechanism | Reduction of disulfide bond by glutathione | [][7] |

| Reactive Towards | Primary amines (via NHS ester), Thiols (via pyridyl disulfide) | [1] |

Table 1: Physicochemical Properties of the SPP Linker. This table outlines the fundamental chemical and physical characteristics of the SPP linker molecule.

| Parameter | Typical Conditions | Result | Reference(s) |

| Antibody Reduction | Antibody in PBS at 5-10 mg/mL with 5-10 molar excess of TCEP at 37°C for 1-2 hours. | Generation of free sulfhydryl groups from interchain disulfide bonds. | [8] |

| Conjugation Reaction | Reduced antibody with 5-10 fold molar excess of SPP-payload conjugate in PBS (pH 6.5-7.5) for 1-4 hours at room temperature. | Formation of a stable thioether bond between the antibody and the linker. | [8] |

| Quenching | Addition of excess N-acetylcysteine. | Stops the conjugation reaction by reacting with any unreacted maleimide (B117702) groups on the linker-payload. | [8] |

| Purification | Size exclusion chromatography (e.g., Sephadex G-25). | Removal of unconjugated payload and other small molecule reagents. | [8] |

| Achievable Drug-to-Antibody Ratio (DAR) | Varies with reaction conditions. | Typically ranges from 2 to 8. For maytansinoid conjugates, a DAR of 3-4 is common. | [9][10] |

Table 2: Typical Reaction Parameters and Outcomes for SPP Linker Conjugation. This table provides a summary of the general conditions and expected results for the key steps in conjugating an SPP linker to an antibody.

| Matrix | Incubation Time | Stability (% Intact ADC) | Reference(s) |

| Human Plasma | 7 days | High | [11][12] |

| Mouse Plasma | 7 days | Moderate to High | [11] |

| Rat Plasma | 7 days | Moderate to High | [11] |

| Cynomolgus Monkey Plasma | 7 days | High | [11] |

Table 3: In Vitro Plasma Stability of SPP-Linked Antibody-Drug Conjugates. This table summarizes the stability of ADCs functionalized with SPP linkers in plasma from various species, a critical factor for predicting in vivo performance.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the use of SPP linkers for bioconjugation.

Synthesis of N-succinimidyl 4-(2-pyridylthio)pentanoate (SPP)

Protocol for Conjugation of an SPP-Payload to a Monoclonal Antibody

This protocol outlines the steps for conjugating a thiol-containing payload, pre-functionalized with an SPP linker, to a monoclonal antibody such as Trastuzumab.

Materials:

-

Trastuzumab (or other monoclonal antibody) in phosphate-buffered saline (PBS), pH 7.4.

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

SPP-activated payload (e.g., SPP-DM1) dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

N-acetylcysteine solution (100 mM).

-

Sephadex G-25 desalting column.

-

PBS, pH 7.4.

Procedure:

-

Antibody Preparation: Adjust the concentration of the antibody to 5-10 mg/mL in PBS, pH 7.4.

-

Reduction of Interchain Disulfide Bonds: Add a 5 to 10-fold molar excess of TCEP solution to the antibody solution. Incubate the mixture at 37°C for 1 to 2 hours to reduce the disulfide bonds and expose free sulfhydryl groups.[8]

-

Linker-Payload Preparation: Prepare a 10 mM stock solution of the SPP-activated payload in DMSO.

-

Conjugation Reaction: Add the SPP-payload solution to the reduced antibody solution at a molar ratio of 5:1 (payload to antibody). Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation. Gently mix and incubate the reaction at room temperature for 1 to 4 hours. The reaction pH should be maintained between 6.5 and 7.5 for optimal reaction specificity.[8]

-

Quenching the Reaction: Add a 20-fold molar excess of N-acetylcysteine solution to the reaction mixture to quench any unreacted SPP-payload. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the resulting antibody-drug conjugate (ADC) using a pre-equilibrated Sephadex G-25 desalting column to remove unconjugated payload, excess quenching reagent, and other small molecules. Elute the ADC with PBS, pH 7.4.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol for Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.

Method 1: UV-Vis Spectrophotometry

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective molar extinction coefficients.

-

The DAR is the molar ratio of the payload to the antibody.[13]

Method 2: Hydrophobic Interaction Chromatography (HIC)

-

HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.

-

Analyze the purified ADC on an HIC column using a decreasing salt gradient.

-

The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR by integrating the peak areas of each species.[13]

Protocol for In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.

Materials:

-

Purified ADC.

-

Plasma from relevant species (human, mouse, rat, etc.).

-

Protein A or Protein G affinity resin.

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5).

-

Neutralization buffer (e.g., 1 M Tris, pH 8.0).

-

LC-MS system.

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma-ADC mixture.

-

Isolate the ADC from the plasma using Protein A or Protein G affinity chromatography.

-

Elute the ADC from the resin and immediately neutralize the eluate.

-

Analyze the purified ADC by LC-MS to determine the average DAR at each time point.

-

A stable ADC will show minimal to no decrease in DAR over time.[11][14]

Mechanisms and Workflows

The efficacy of an SPP-linked ADC is dependent on a series of biological events that lead to the targeted release of the payload.

Intracellular Trafficking and Payload Release of an SPP-Linked ADC

The following diagram illustrates the key steps in the intracellular processing of an antibody-drug conjugate linked via an SPP linker.

Caption: Intracellular processing of an SPP-linked ADC.